N-((4-羟基四氢-2H-吡喃-4-基甲基)苯磺酰胺)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

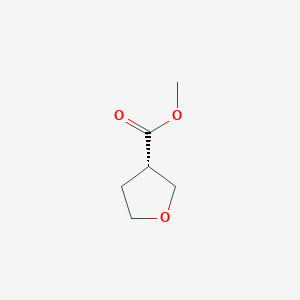

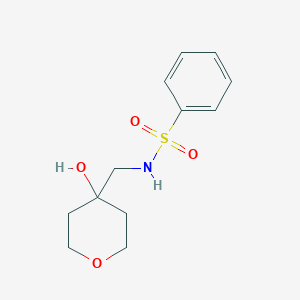

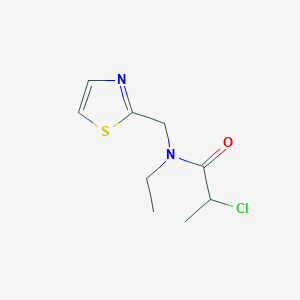

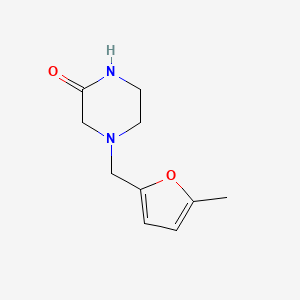

The synthesis of this compound might involve the use of tetrahydropyran derivatives. Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis

The molecular structure of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” includes a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This structure is linked to a benzenesulfonamide group through a methylene bridge.Chemical Reactions Analysis

The chemical reactions involving this compound could be related to its tetrahydropyran component. Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are resilient to a variety of reactions .科学研究应用

Anticoagulant and Antithrombotic Properties

Coumarins, including 4-hydroxycoumarin derivatives, are well-known for their anticoagulant and antithrombotic effects. By antagonizing the action of vitamin K, these compounds interfere with blood clotting mechanisms. Researchers have investigated their potential therapeutic use in preventing thrombosis and related cardiovascular conditions .

Fluorescent Brighteners and Laser Dyes

Coumarins find applications in fluorescence-based technologies. When substituted with various functional groups, they exhibit intense fluorescence. Specifically, 4-hydroxycoumarin derivatives have been commercialized as blue-green lasers for fluorescent labels, probes, and enzymatic measurements. Their inherent photochemical characteristics, stability, and solubility in organic solvents make them valuable in this context .

Photonic and Electronic Applications

Due to their photochemical properties, coumarins have attracted interest in photonic and electronic applications. Researchers explore their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. The ability to tune their fluorescence by modifying functional groups makes them versatile candidates for these applications .

Synthetic Organic Chemistry

Coumarins serve as essential intermediates in synthetic organic chemistry. They are used in the synthesis of more complex molecules, including pharmaceuticals, perfumery compounds, and agrochemicals. Their versatile reactivity allows chemists to create diverse structures by functionalizing the coumarin scaffold .

Biological Activities

Beyond their anticoagulant properties, coumarins exhibit a wide range of biological activities. Some derivatives have shown antimicrobial, anti-inflammatory, and antioxidant effects. Researchers continue to explore their potential as drug candidates for various diseases, including cancer and neurodegenerative disorders .

Designing Novel Structural Entities

Researchers have synthesized novel structural entities by incorporating coumarin moieties into single molecular scaffolds. These hybrid compounds combine the bioactivity of 4-aminoantipyrine, thiazolidinones, and hydroxycoumarin analogs. By designing such molecules, scientists aim to develop innovative therapeutic agents .

属性

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDFNWEYUXKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![Ethyl 3-{[(3-fluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2725628.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)